

Initial Toxicity Screening of 2-Aminoethoxydiphenyl borate (2-APB): A Technical Guide

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Compound of Interest

Compound Name: 1-(1-Benzofuran-2-yl)propan-2-amine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial user query referenced "**1-(1-Benzofuran-2-yl)propan-2-amine**". However, extensive database searches indicate that the vast majority of toxicological and pharmacological research has been conducted on a compound commonly known as 2-Aminoethoxydiphenyl borate (2-APB). This guide will focus on the available data for 2-APB, as it is the most scientifically relevant compound related to the provided query.

Introduction

2-Aminoethoxydiphenyl borate (2-APB) is a membrane-permeable modulator of intracellular calcium (Ca^{2+}) signaling. It is widely used in research to investigate the roles of inositol 1,4,5-trisphosphate (IP_3) receptors and various transient receptor potential (TRP) channels.[1][2] Due to its broad-spectrum activity on multiple targets, a thorough understanding of its toxicological profile is essential for its application in research and potential therapeutic development. This technical guide provides a summary of the initial toxicity screening data for 2-APB, focusing on its effects on cell viability, apoptosis, and organ-specific toxicity.

In Vitro Toxicity

The in vitro toxicity of 2-APB has been evaluated in various cell lines. The primary mechanisms of toxicity appear to be related to its modulation of intracellular calcium homeostasis, which can trigger apoptotic pathways and affect cell proliferation.

Cytotoxicity Data

The cytotoxic effects of 2-APB are cell-type and concentration-dependent.

Cell Line	Assay	Concentration	Effect	Reference
MDA-MB-231 (Breast Cancer)	XTT Cell Viability	50 μ M	No substantial effect on proliferation.	[3]
MDA-MB-231 (Breast Cancer)	Cell Viability	50-200 μ M	Significant suppression of viability at 200 μ M; no significant effect at 50 μ M.	[4]
AU565 and T47D (Breast Cancer)	Cell Viability	50-200 μ M	Significantly suppressed viability.	[4]
Human Dental Pulp Cells (hDPCs)	Cell Viability	>250 μ M (H_2O_2)	2-APB showed protective effects against H_2O_2 -induced viability reduction.	[5]
SH-SY5Y (Neuroblastoma)	MTT Assay	Up to 100 μ M	LINS01 derivatives (structurally related to benzofurans) did not decrease cell viability after 48h, except for one compound at 100 μ M.	[6][7]

Apoptosis and Cell Cycle Analysis

2-APB has been shown to induce apoptosis and affect the cell cycle in a cell-specific manner.

Cell Line	Assay	Concentration	Effect	Reference
MDA-MB-231 (Breast Cancer)	Apoptosis Assay	200 µM	Significant induction of apoptosis.	[4]
MDA-MB-231 (Breast Cancer)	LDH Release	200 µM	Significant increase in LDH release.	[4]
AU565, T47D, MDA-MB-231	Cell Cycle Analysis	200 µM	Increase in S phase and decrease in G0/G1 phase.	[4]
Ischemia/Reperfusion (I/R) Rats	DNA Fragmentation	Not Specified	Reduced DNA fragmentation, indicating anti-apoptotic effects in this model.	

In Vivo Toxicity

In vivo studies have primarily focused on the organ-specific effects of 2-APB, particularly nephrotoxicity and cardioprotective effects.

Nephrotoxicity

A study investigating the effects of 2-APB on gentamicin-induced nephrotoxicity in Wistar rats provided the following insights:

- Model: Gentamicin-induced nephrotoxicity (100 mg/kg intramuscularly for 10 days).
- 2-APB Dosage: 2 mg/kg intraperitoneally.
- Observations:
 - The gentamicin group showed glomerular degeneration, tubular dilatation, and increased levels of TNF- α , IL-6, and caspase 3.[8][9]

- The group treated with gentamicin and 2-APB showed preserved glomerular and tubule structures, and reduced levels of inflammatory and apoptotic markers.[\[8\]](#)[\[9\]](#)
- 2-APB demonstrated antioxidant, anti-inflammatory, and anti-apoptotic effects, preventing gentamicin-mediated nephrotoxicity.[\[8\]](#)[\[9\]](#)

Cardioprotective and Neuroprotective Effects

In contrast to its toxic effects at high concentrations, 2-APB has also demonstrated protective effects in certain in vivo models:

- **Cardioprotection:** In a mouse model of ischemia/reperfusion, intravenous administration of 10 mg/kg 2-APB significantly reduced infarct size, ROS levels, and neutrophil infiltration.
- **Neuroprotection:** In a rat model of amyloid- β -induced memory dysfunction, three-week treatment with 2-APB improved cognitive function and downregulated the expression of the TRPM2 channel, which is implicated in neuronal death.[\[10\]](#)

Signaling Pathways and Mechanisms of Action

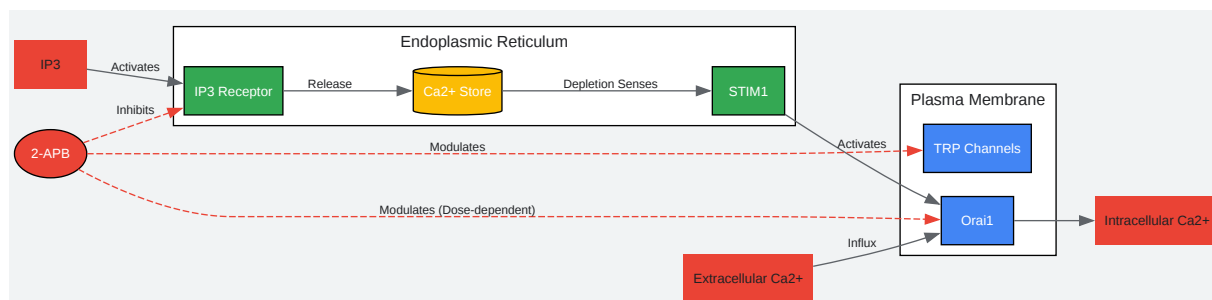
The biological effects of 2-APB are mediated through its interaction with multiple intracellular targets.

Modulation of Calcium Signaling

2-APB is a well-known modulator of store-operated calcium entry (SOCE). Its effects are dose-dependent:

- Low concentrations (1-10 μ M): Can enhance SOCE.[\[1\]](#)[\[11\]](#)
- High concentrations (25-75 μ M): Inhibit SOCE.[\[1\]](#)[\[11\]](#)

It also inhibits IP₃-induced Ca²⁺ release from the endoplasmic reticulum, with an IC₅₀ value of 42 μ M.



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Figure 1: Simplified signaling pathway showing the modulation of store-operated calcium entry (SOCE) and IP3 receptors by 2-APB.

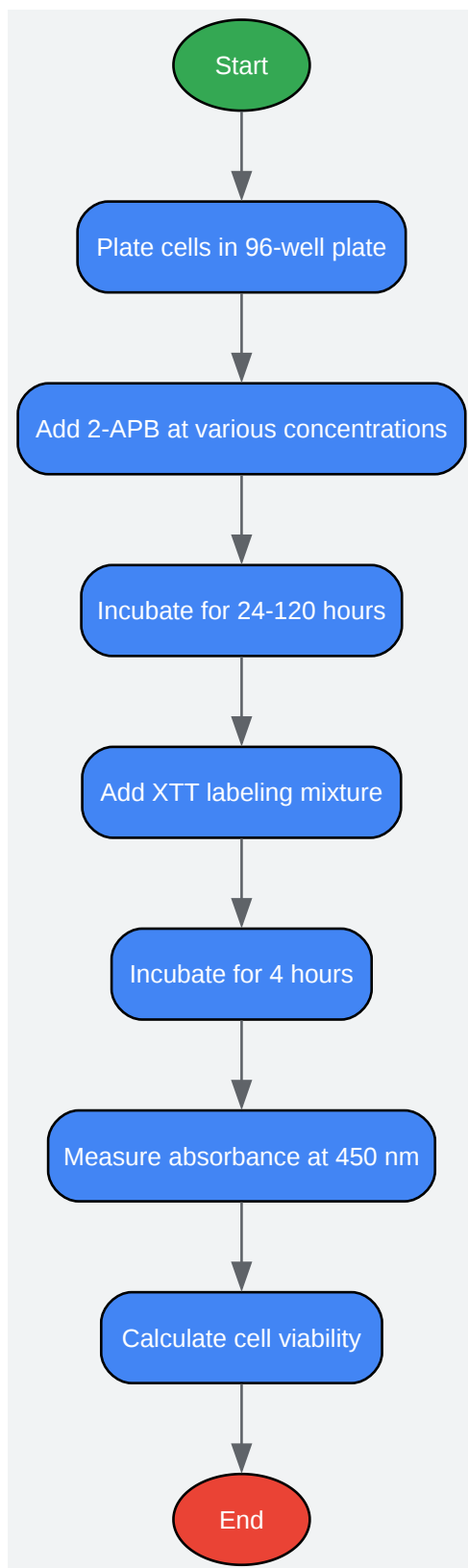
Experimental Protocols

XTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

- **Cell Seeding:** Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
- **Treatment:** Treat cells with various concentrations of 2-APB or vehicle control for the desired duration (e.g., 24 to 120 hours).^[12]
- **XTT Labeling:** Prepare the XTT labeling mixture (sodium 3'-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate) and an electron-coupling reagent.
- **Incubation:** Add the XTT mixture to each well and incubate for a specified period (e.g., 4 hours) at 37°C.

- Measurement: Measure the absorbance of the samples in a spectrophotometer at a wavelength of 450 nm with a reference wavelength of 650 nm.
- Analysis: Calculate cell viability as a percentage of the control group.



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Figure 2: Experimental workflow for the XTT cell viability assay.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage, indicating cytotoxicity.

- **Cell Culture and Treatment:** Culture cells and treat with 2-APB as described for the viability assay.
- **Sample Collection:** Collect the cell culture supernatant.
- **LDH Reaction:** Add the supernatant to a reaction mixture containing lactate, NAD^+ , and a catalyst. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD^+ to NADH.
- **Colorimetric Measurement:** The NADH produced reduces a tetrazolium salt to a colored formazan product.
- **Absorbance Reading:** Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm).
- **Data Analysis:** Correlate the absorbance to the amount of LDH released, which is proportional to the level of cytotoxicity.

Conclusion

The initial toxicity screening of 2-APB reveals a complex pharmacological and toxicological profile. Its effects are highly dependent on the cellular context and the concentration used. While it exhibits cytotoxicity and can induce apoptosis in certain cancer cell lines at higher concentrations, it also demonstrates protective effects in models of nephrotoxicity, cardiotoxicity, and neurotoxicity at lower doses. The primary mechanism of action is through the modulation of intracellular calcium signaling by affecting SOCE and IP_3 receptors. Further comprehensive studies, including genotoxicity and chronic toxicity assessments, are warranted to fully characterize its safety profile for any potential therapeutic applications. Researchers utilizing 2-APB as a pharmacological tool should be mindful of its pleiotropic effects and carefully select concentrations to minimize off-target and toxic effects.

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